N-Hydroxy-4-methyl-2-nitroaniline
Description
This compound’s unique substituent arrangement influences its electronic properties, solubility, and reactivity.
Properties
CAS No. |
129423-32-1 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-(4-methyl-2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-3-6(8-10)7(4-5)9(11)12/h2-4,8,10H,1H3 |
InChI Key |
YYLFLGHTYUGJAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NO)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NO)[N+](=O)[O-] |
Synonyms |
Benzenamine, N-hydroxy-4-methyl-2-nitro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Physical and Chemical Properties
Melting Points and Solubility:
- 4-Methyl-2-nitroaniline (m331 in ): Melting point 115–116°C; soluble in ethanol and ether .
- N-(4-Hydroxy-2-nitrophenyl)acetamide (): Exhibits strong intramolecular hydrogen bonding (O—H⋯O = 2.61 Å), likely enhancing thermal stability .
The N-hydroxy group in the target compound is expected to lower its melting point compared to 4-Methyl-2-nitroaniline due to increased polarity and intermolecular hydrogen bonding.
Electronic Spectra and Solvent Effects:
- N-Methyl-2-nitroaniline (): Absorption maxima influenced by solvent refractive index rather than specific interactions (e.g., H-bonding), suggesting nitro and methyl groups dominate solvation .
- This compound: The N-hydroxy group may introduce specific solvent interactions (e.g., H-bonding with polar solvents), altering electronic transitions compared to non-hydroxylated analogs.
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